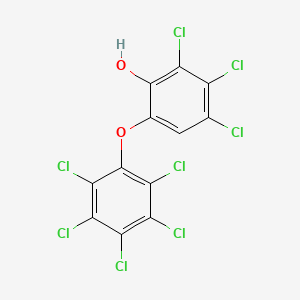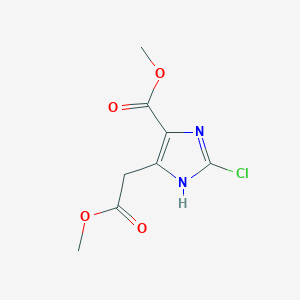
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane is an organic compound characterized by the presence of a cyclopentane ring substituted with an ethylidene group and a trifluoroethoxy group
Métodos De Preparación
The synthesis of 1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with ethylidene bromide in the presence of a base to form the ethylidene-substituted cyclopentane. This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to introduce the trifluoroethoxy group. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of new substituted derivatives.
Aplicaciones Científicas De Investigación
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound also contains a trifluoroethoxy group but differs in its overall structure and properties.
Ethane, 1,2-bis(2,2,2-trifluoroethoxy): Another compound with multiple trifluoroethoxy groups, used in different applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
| 92610-66-7 | |
Fórmula molecular |
C9H13F3O |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
1-ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane |
InChI |
InChI=1S/C9H13F3O/c1-2-7-4-3-5-8(7)13-6-9(10,11)12/h2,8H,3-6H2,1H3 |
Clave InChI |
KVZYYGUNGKZFNM-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CCCC1OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



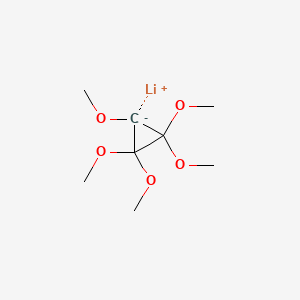

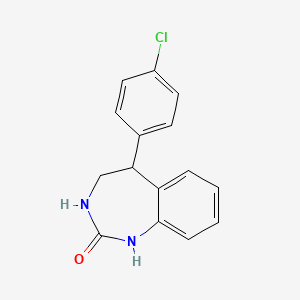
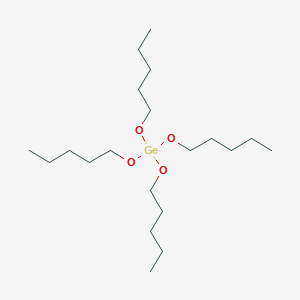
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)

